4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one
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Overview
Description
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is an organic compound with the molecular formula C12H14ClFO. It is a derivative of butanone, featuring a chloro group at the 4th position and a fluorophenyl group at the 1st position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one typically involves the reaction of 3-ethyl-4-fluoroacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems are common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions
Major Products Formed
Oxidation: 4-Chloro-1-(3-ethyl-4-fluorophenyl)butanoic acid.
Reduction: 4-Chloro-1-(3-ethyl-4-fluorophenyl)butanol.
Substitution: 4-Amino-1-(3-ethyl-4-fluorophenyl)butan-1-one or 4-Methylthio-1-(3-ethyl-4-fluorophenyl)butan-1-one
Scientific Research Applications
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with potential antipsychotic and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar structure but lacks the ethyl group.
4-Chloro-1-(2-fluorophenyl)butan-1-one: Similar structure but with the fluorine atom in a different position.
4-Chloro-1-(4-methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a fluorine atom
Uniqueness
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C12H14ClFO |
---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
4-chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C12H14ClFO/c1-2-9-8-10(5-6-11(9)14)12(15)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
GPJGIUMJPJEGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCCl)F |
Origin of Product |
United States |
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